

Spectroscopic Profile of 2,3-Dihydroxyterephthalohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydroxyterephthalohydrazide

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Abstract

2,3-Dihydroxyterephthalohydrazide is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science due to its potential chelating properties and hydrogen bonding capabilities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions in biological and chemical systems. This technical guide provides a predictive overview of the key spectroscopic properties of **2,3-Dihydroxyterephthalohydrazide**, based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for its characterization.

Predicted Spectroscopic Properties

Due to the limited availability of direct experimental data for **2,3-Dihydroxyterephthalohydrazide** in the public domain, the following spectroscopic characteristics are predicted based on the known properties of analogous compounds, including dihydroxybenzene derivatives, terephthalic acid derivatives, and aromatic hydrazides.

Predicted UV-Visible Absorption Data

The UV-Vis spectrum of **2,3-Dihydroxyterephthalohydrazide** in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of its aromatic and hydrazide functionalities. The dihydroxy substitution pattern on the benzene ring will influence the position and intensity of these bands.

Predicted Parameter	Value Range	Notes
$\lambda_{\text{max 1}}$	220-250 nm	Attributed to $\pi \rightarrow \pi^*$ transitions within the benzene ring.
$\lambda_{\text{max 2}}$	280-320 nm	Arising from $n \rightarrow \pi^*$ transitions of the carbonyl groups in the hydrazide moieties and influenced by the hydroxyl substituents. The position of this band may be sensitive to solvent polarity and pH. [1] [2] [3]
Molar Absorptivity (ϵ)	10,000 - 30,000 $\text{M}^{-1}\text{cm}^{-1}$	Expected values for the primary $\pi \rightarrow \pi^*$ transition.

Predicted Fluorescence Emission Data

Aromatic hydrazides are known to be fluorescent.[\[4\]](#)[\[5\]](#)[\[6\]](#) The presence of hydroxyl groups on the aromatic ring is expected to enhance the fluorescence quantum yield of **2,3-Dihydroxyterephthalohydrazide**.

Predicted Parameter	Value Range	Notes
Excitation Wavelength (λ_{ex})	280-320 nm	Corresponding to the lower energy absorption band.
Emission Wavelength (λ_{em})	350-450 nm	A significant Stokes shift is anticipated. The emission wavelength is likely to be sensitive to solvent polarity and hydrogen bonding interactions.
Fluorescence Quantum Yield (Φ_F)	Moderate to High	The rigid aromatic structure and the presence of electron-donating hydroxyl groups are conducive to fluorescence.

Predicted ^1H and ^{13}C NMR Spectral Data

The NMR spectra are predicted for a solution in a deuterated solvent such as DMSO- d_6 .

^1H NMR:

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~9.5 - 10.5	Singlet (broad)	-NH- protons of the hydrazide	The chemical shift will be sensitive to concentration and temperature due to hydrogen bonding.
~8.0 - 8.5	Singlet (broad)	-NH ₂ protons of the hydrazide	
~7.0 - 7.5	Singlet	Aromatic C-H protons	The two aromatic protons are chemically equivalent.
~9.0 - 10.0	Singlet (broad)	Phenolic -OH protons	The chemical shift will be highly dependent on solvent and concentration.

¹³C NMR:

Predicted Chemical Shift (δ , ppm)	Assignment	Notes
~165 - 170	C=O (hydrazide)	
~145 - 155	C-OH (aromatic)	
~115 - 125	C-H (aromatic)	
~120 - 130	C-C=O (aromatic)	

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Vibration	Intensity
3200-3400	O-H stretching (phenolic)	Broad, Strong
3100-3300	N-H stretching (hydrazide)	Medium to Strong
~3050	Aromatic C-H stretching	Medium
1640-1680	C=O stretching (Amide I)	Strong
1500-1600	N-H bending (Amide II) & C=C stretching (aromatic)	Medium to Strong
1200-1300	C-O stretching (phenolic)	Strong

Predicted Mass Spectrometry Data

In an electrospray ionization (ESI) mass spectrum, the following ions are predicted:

Predicted m/z	Ion
[M+H] ⁺	Molecular ion peak (positive mode)
[M-H] ⁻	Molecular ion peak (negative mode)
[M+Na] ⁺	Sodium adduct

Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the hydrazide linkages.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **2,3-Dihydroxyterephthalohydrazide**.

Synthesis of 2,3-Dihydroxyterephthalohydrazide

This protocol is adapted from general procedures for the synthesis of terephthalohydrazide derivatives.^{[7][8][9]}

Materials:

- Dimethyl 2,3-dihydroxyterephthalate
- Hydrazine hydrate (80% or higher)
- Ethanol (absolute)
- Reflux apparatus
- Magnetic stirrer with heating
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dimethyl 2,3-dihydroxyterephthalate (1 equivalent) in a minimal amount of hot ethanol.
- To this solution, add an excess of hydrazine hydrate (5-10 equivalents).
- Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate should form.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
- Dry the purified **2,3-Dihydroxyterephthalohydrazide** in a vacuum oven.

Spectroscopic Characterization

2.2.1. UV-Visible Spectroscopy

- Prepare a stock solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of 1 mM.
- Prepare a series of dilutions from the stock solution (e.g., 10 μ M, 20 μ M, 50 μ M).
- Record the UV-Vis absorption spectra of the solutions from 200 to 600 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

2.2.2. Fluorescence Spectroscopy

- Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectra using a spectrofluorometer.
- The excitation wavelength should be set at the determined λ_{max} from the absorption spectrum.
- Scan the emission over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 300-600 nm).

2.2.3. NMR Spectroscopy

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or MeOD) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to determine chemical shifts, coupling constants, and integration.

2.2.4. FT-IR Spectroscopy

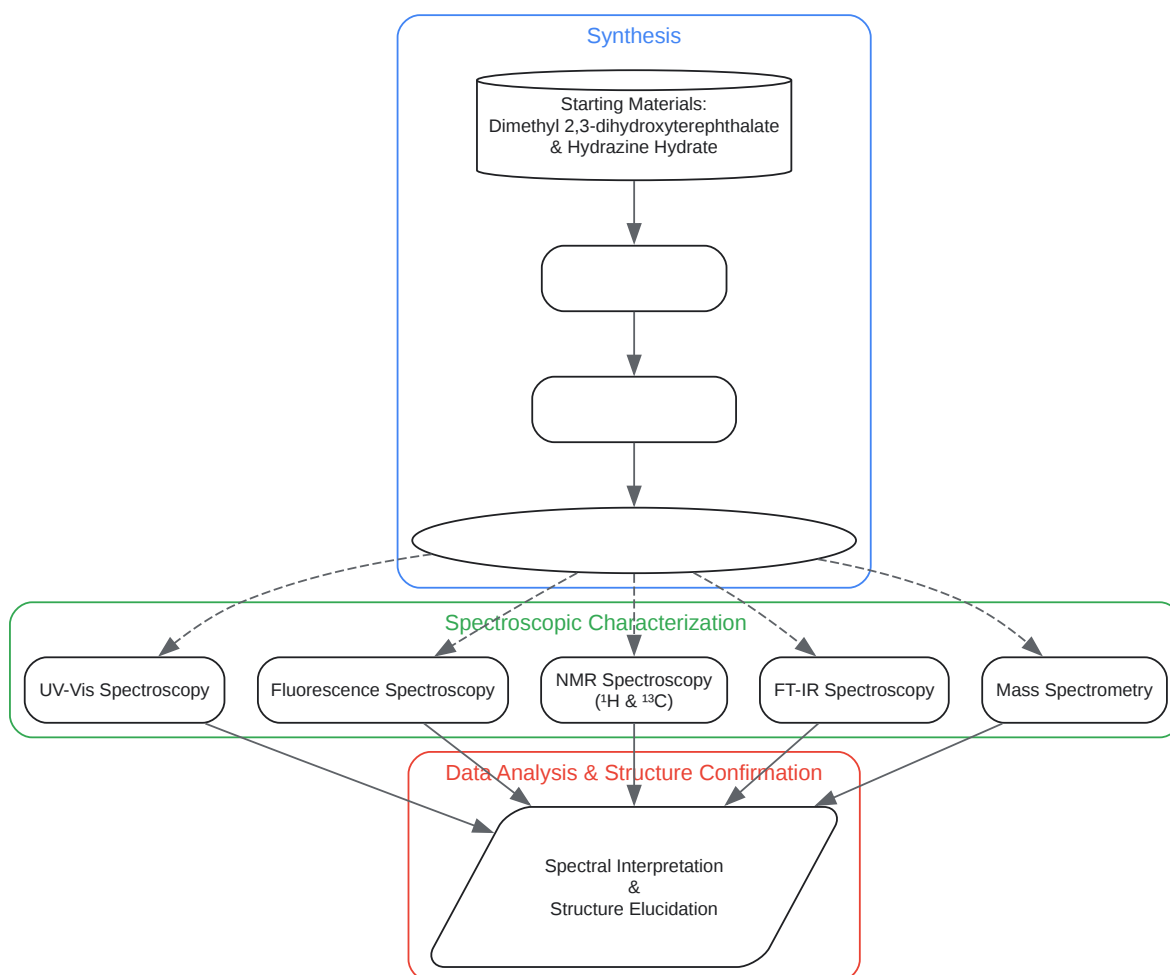
- Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide powder and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the FT-IR spectrum over the range of 4000-400 cm^{-1} .

2.2.5. Mass Spectrometry

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.
- Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) and acquire the mass spectrum in both positive and negative ion modes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2,3-Dihydroxyterephthalohydrazide**.

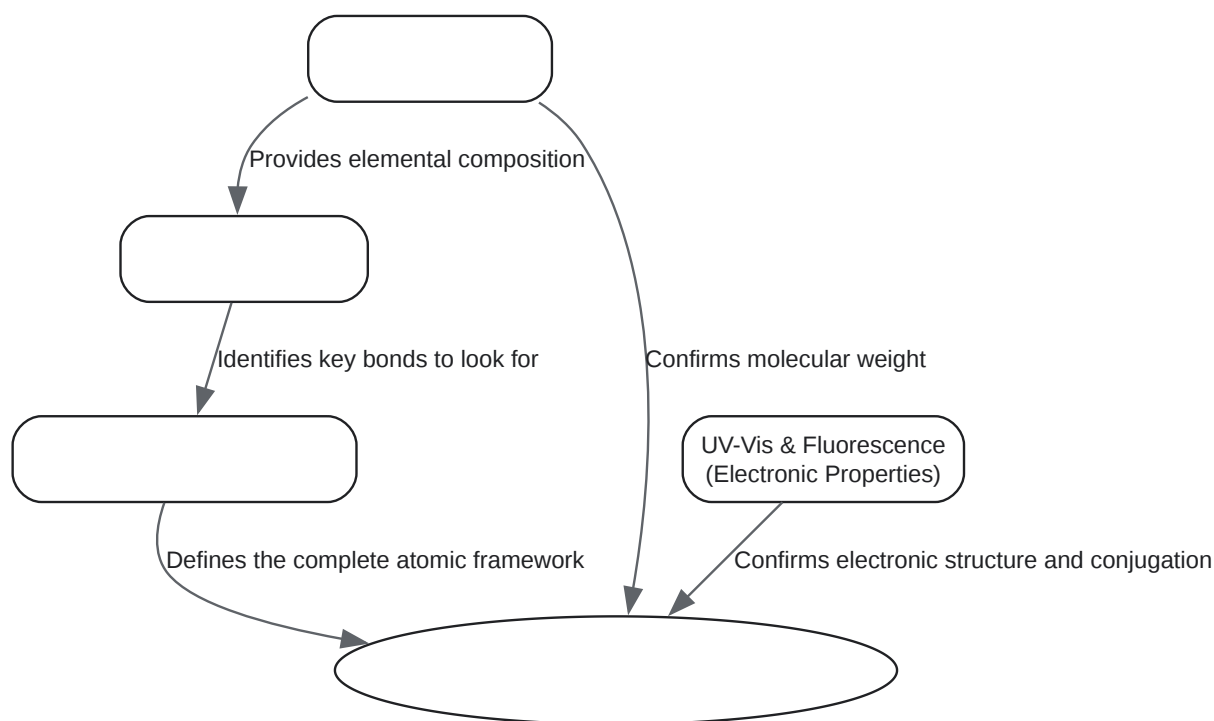


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Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship for Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of a novel compound like **2,3-Dihydroxyterephthalohydrazide**.



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Caption: Logical flow for structural elucidation using spectroscopy.

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